![molecular formula C25H24N2O4S2 B2894429 2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine CAS No. 296790-31-3](/img/structure/B2894429.png)
2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine
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Overview
Description
“2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine” is a chemical compound with the molecular formula C25H24N2O4S2 . Its average mass is 480.599 Da and its monoisotopic mass is 480.117737 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine” is complex, with two naphthylsulfonyl groups attached to a piperazine ring . The piperazine ring is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are diverse and can include cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis .Scientific Research Applications
Chemical Derivatization and Analytical Methodologies
A methodological application involves the determination of oxytocin receptor antagonists in human plasma, employing automated pre-column derivatization techniques combined with high-performance liquid chromatography and fluorescence detection. This showcases the compound's role in enhancing the analytical capabilities for specific receptor antagonists, demonstrating its utility in pharmacokinetic studies (Kline, Kusma, & Matuszewski, 1999).
Neuropharmacological Research
In neuropharmacology, piperazinyl derivatives, including those structurally related to 2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine, have been identified for their high binding affinities to the 5-HT(6) serotonin receptor. This indicates their potential application in developing treatments for neurological disorders (Park et al., 2011). Another study highlighted the synthesis of arylsulfonamides with significant affinities for both 5-HT(2C) and 5-HT(6) receptors, suggesting their use in creating atypical antipsychotic agents (Park et al., 2010).
Antibacterial Applications
The preparation and antibacterial activity of pyrido(2,3-d)pyrimidine derivatives have been explored, where compounds demonstrated significant activity against gram-negative bacteria, including Pseudomonas aeruginosa. This underscores the compound's relevance in developing new antibacterial agents (Matsumoto & Minami, 1975).
Biofilm Inhibition and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids, incorporating piperazine linkers, have been synthesized and shown potent bacterial biofilm and MurB enzyme inhibitory activities. This research suggests the compound's application in addressing bacterial resistance through biofilm disruption and targeted enzyme inhibition (Mekky & Sanad, 2020).
Environmental Applications
Sulfonated thin-film composite nanofiltration membranes, enhanced by aromatic diamine monomers, have been developed for dye solution treatment. This indicates the compound's potential in environmental engineering, particularly in water purification processes (Liu et al., 2012).
Future Directions
The future directions for “2-Methyl-1,4-bis(2-naphthylsulfonyl)piperazine” and similar compounds could involve further exploration of their synthesis methods and potential biological activities. Piperazine derivatives are prevalent in diverse pharmacological agents and are key components of several blockbuster drugs . Therefore, the development of new synthesis methods and the discovery of new biological activities could be areas of future research .
properties
IUPAC Name |
2-methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c1-19-18-26(32(28,29)24-12-10-20-6-2-4-8-22(20)16-24)14-15-27(19)33(30,31)25-13-11-21-7-3-5-9-23(21)17-25/h2-13,16-17,19H,14-15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIURJYBQSMYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine |
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